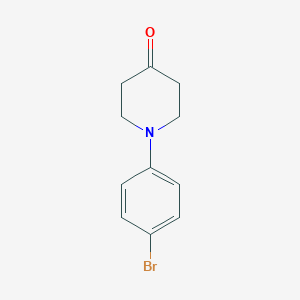

1-(4-Bromophenyl)piperidin-4-one

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

1-(4-bromophenyl)piperidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO/c12-9-1-3-10(4-2-9)13-7-5-11(14)6-8-13/h1-4H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBZGTFCMSGXCRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1=O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30640751 | |

| Record name | 1-(4-Bromophenyl)piperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30640751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154913-23-2 | |

| Record name | 1-(4-Bromophenyl)piperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30640751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(4-Bromophenyl)piperidin-4-one

Abstract: This technical guide provides a comprehensive overview of 1-(4-Bromophenyl)piperidin-4-one, a key heterocyclic building block in modern medicinal chemistry and organic synthesis. The document elucidates its core chemical and physical properties, details a robust synthetic methodology, explores its characteristic spectral data, and discusses its reactivity and strategic applications in drug discovery. This guide is intended for researchers, scientists, and professionals in the field of drug development who require a deep, practical understanding of this versatile intermediate.

Introduction and Strategic Importance

This compound is a synthetic organic compound featuring a piperidin-4-one scaffold N-substituted with a 4-bromophenyl group. The strategic importance of this molecule lies in the convergence of two highly valuable pharmacophores. The piperidin-4-one nucleus is a privileged structure found in a multitude of biologically active compounds, recognized for its role in CNS-active agents, as well as anticancer, anti-HIV, antibacterial, and antifungal therapeutics[1]. The aryl bromide moiety serves as a versatile synthetic handle, enabling a wide array of cross-coupling reactions to introduce molecular diversity. This dual functionality makes this compound an exceptionally valuable starting material for the construction of complex molecular architectures in pharmaceutical research.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. This data provides the foundational knowledge required for its effective handling, storage, and application in synthetic protocols.

| Property | Value | Source(s) |

| IUPAC Name | This compound | PubChem |

| CAS Number | 154913-23-2 | Synblock[2] |

| Molecular Formula | C₁₁H₁₂BrNO | PubChem[3] |

| Molecular Weight | 254.12 g/mol | PubChem[3], Synblock[2] |

| Synonyms | 1-(4-Bromophenyl)-4-piperidinone | PubChem |

| Boiling Point | 377.7°C at 760 mmHg (Predicted) | N/A |

| SMILES | C1CN(CCC1=O)C2=CC=C(C=C2)Br | PubChem |

| InChIKey | FBZGTFCMSGXCRE-UHFFFAOYSA-N | PubChem |

Synthesis and Mechanistic Rationale

The most direct and industrially scalable synthesis of this compound is achieved via a palladium-catalyzed C-N cross-coupling reaction, specifically the Buchwald-Hartwig amination.[4][5] This reaction forms the critical bond between the nitrogen of the piperidin-4-one ring and the brominated aromatic ring.

Recommended Synthetic Protocol: Buchwald-Hartwig Amination

This protocol outlines a reliable method for the synthesis of the title compound from piperidin-4-one hydrochloride and 1-bromo-4-iodobenzene. The choice of 1-bromo-4-iodobenzene is strategic; the higher reactivity of the C-I bond allows for selective oxidative addition to the palladium catalyst, leaving the C-Br bond intact for subsequent functionalization.

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried, argon-purged Schlenk flask, add Pd₂(dba)₃ (1.5 mol%), XPhos (3.0 mol%), and sodium tert-butoxide (2.2 equivalents).

-

Reagent Addition: Add piperidin-4-one hydrochloride (1.2 equivalents) and 1-bromo-4-iodobenzene (1.0 equivalent) to the flask.

-

Solvent Addition: Add anhydrous toluene via cannula to the flask to achieve a substrate concentration of approximately 0.2 M.

-

Reaction Execution: Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous NH₄Cl solution and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound.

Causality and Experimental Choices:

-

Catalyst System: The Pd₂(dba)₃/XPhos system is chosen for its high efficiency in coupling sterically hindered secondary amines. XPhos is a bulky, electron-rich biaryl phosphine ligand that promotes both the oxidative addition and the crucial reductive elimination steps of the catalytic cycle.[6]

-

Base: Sodium tert-butoxide is a strong, non-nucleophilic base required to deprotonate the piperidinone salt in situ and facilitate the formation of the active amine nucleophile.

-

Solvent: Toluene is an excellent solvent for this reaction due to its high boiling point, allowing the reaction to be conducted at the elevated temperatures necessary for efficient catalysis, and its ability to dissolve the organic reagents while precipitating some inorganic salts.[6]

Synthesis Workflow Diagram

Caption: Buchwald-Hartwig synthesis of the target compound.

Spectral Data and Structural Characterization

-

¹H NMR (400 MHz, CDCl₃):

-

Aromatic Region: Two doublets are expected in the range of δ 6.8-7.5 ppm. The protons ortho to the nitrogen atom (H-2', H-6') will appear as a doublet around δ 6.8-7.0 ppm, while the protons ortho to the bromine atom (H-3', H-5') will appear as a downfield doublet around δ 7.3-7.5 ppm. Both will exhibit a typical ortho coupling constant (J ≈ 8-9 Hz).

-

Aliphatic Region: Two triplets are expected for the piperidinone protons. The protons alpha to the nitrogen (H-2, H-6) will appear as a triplet around δ 3.4-3.6 ppm. The protons alpha to the carbonyl group (H-3, H-5) will appear as a triplet further downfield, around δ 2.6-2.8 ppm.

-

-

¹³C NMR (100 MHz, CDCl₃):

-

Carbonyl Carbon: A characteristic signal for the ketone will be observed significantly downfield, around δ 206-208 ppm.

-

Aromatic Carbons: The ipso-carbon attached to the nitrogen (C-1') is expected around δ 150 ppm. The carbon bearing the bromine (C-4') will be found around δ 115-117 ppm. The remaining aromatic carbons (C-2', C-3', C-5', C-6') will appear in the typical δ 118-133 ppm range.

-

Aliphatic Carbons: The carbons alpha to the nitrogen (C-2, C-6) are expected around δ 49-51 ppm, and the carbons alpha to the carbonyl (C-3, C-5) will be around δ 40-42 ppm.

-

-

Infrared (IR) Spectroscopy (KBr, cm⁻¹):

-

A strong, sharp absorption band corresponding to the C=O stretch of the ketone at approximately 1710-1725 cm⁻¹.

-

C-N stretching vibrations for the aryl-amine bond around 1330-1350 cm⁻¹.

-

Aromatic C=C stretching bands in the 1580-1600 cm⁻¹ region.

-

A C-Br stretching band in the fingerprint region, typically around 500-650 cm⁻¹.

-

-

Mass Spectrometry (EI-MS):

-

A prominent molecular ion peak (M⁺) and its isotopic partner (M+2) in a nearly 1:1 ratio, which is the characteristic signature of a monobrominated compound. For C₁₁H₁₂BrNO, the expected peaks would be at m/z 253 and 255.

-

Chemical Reactivity and Synthetic Utility

The utility of this compound stems from the distinct reactivity of its three key functional domains: the ketone, the tertiary amine, and the aryl bromide.

Reactions at the Ketone Carbonyl

The ketone at the 4-position is a prime site for nucleophilic addition and related transformations.

-

Reduction: The carbonyl can be readily reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄) to yield 1-(4-bromophenyl)piperidin-4-ol. This alcohol is a precursor for many compounds developed as multifactorial agents for Alzheimer's disease.[9]

-

Reductive Amination: The ketone can be converted into a primary or secondary amine via reductive amination, reacting with ammonia or a primary amine in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN).

-

Wittig Reaction: The carbonyl can be converted to an exocyclic double bond using a phosphorus ylide, providing a route to 4-alkylidene piperidine derivatives.

Reactions at the Aryl Bromide

The C-Br bond is the molecule's gateway to diversification through palladium-catalyzed cross-coupling reactions.

-

Suzuki Coupling: Reaction with an aryl or vinyl boronic acid in the presence of a palladium catalyst and base allows for the formation of a new C-C bond, creating biaryl or styrenyl derivatives.

-

Buchwald-Hartwig Amination: While the molecule is formed via this reaction, the aryl bromide can be further coupled with a different amine under specific conditions, though this is less common.

-

Sonogashira Coupling: Coupling with a terminal alkyne using a palladium/copper co-catalyst system introduces an alkynyl substituent.

This dual reactivity allows for orthogonal chemical modifications, where the ketone and the aryl bromide can be functionalized independently to build complex molecular libraries.

Key Reaction Pathways Diagram

Caption: Key reaction pathways for functionalization.

Applications in Drug Discovery

The piperidin-4-one scaffold is a cornerstone in the design of pharmacologically active agents. The ability to modify both the piperidine ring and the N-aryl substituent makes this compound a high-value starting material. Derivatives have been explored in various therapeutic areas:

-

Oncology: The piperidine core is integral to numerous kinase inhibitors and other anticancer agents.

-

Infectious Diseases: The structure serves as a template for potent anti-HIV agents, such as CCR5 antagonists, as well as novel antibacterial and antifungal compounds.[1][10]

-

Neuroscience: Derivatives of the closely related 4-hydroxypiperidine have shown promise as multi-target agents for Alzheimer's disease, inhibiting acetylcholinesterase and modulating amyloid-beta aggregation.[9]

The ease of diversification via cross-coupling at the bromide position allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies, accelerating the hit-to-lead optimization process in drug discovery.[11]

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate care.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.

For detailed safety information, always consult the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a strategically designed chemical intermediate that offers a robust platform for the synthesis of complex, biologically active molecules. Its well-defined physicochemical properties, accessible synthesis via modern catalytic methods, and orthogonal reactivity at both the ketone and aryl bromide positions make it an invaluable tool for medicinal chemists. A thorough understanding of its properties and reactivity, as outlined in this guide, is essential for leveraging its full potential in accelerating the discovery and development of next-generation therapeutics.

References

- Google Patents. (2021). CN112645902A - Synthetic method of 1-(4-bromophenyl) piperidine.

- Wikipedia. (n.d.). Buchwald–Hartwig amination.

- ResearchGate. (n.d.). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines.

- ResearchGate. (n.d.). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine.

- Google Patents. (2022). CN112645902B - Synthesis method of 1-(4-bromophenyl) piperidine.

- MDPI. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione.

- ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.

- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.

- ResearchGate. (n.d.). Partial 1H NMR spectra of 4e in DMSO-d6.

- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) for....

- Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives.

- MDPI. (2022). 4'4 Bromophenyl 4'Piperidinol Derivatives as a Multifactorial Anti-Alzheimer Agent: Synthesis, In-Vitro, and In-Silico Based Studies.

- PubMed. (2001). Discovery of 4-[(Z)-(4-bromophenyl)-(ethoxyimino)methyl]-1'-[(2,4-dimethyl-3-pyridinyl)carbonyl]-4'-methyl-1,4'-bipiperidine N-oxide (SCH 351125): an orally bioavailable human CCR5 antagonist for the treatment of HIV infection.

- Organic Chemistry Portal. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine.

- Technology Networks. (2024). New Molecule-Creation Method a “Powerful Tool” To Accelerate Drug Synthesis and Discovery.

- RSC Publishing. (2013). Ligand-controlled β-selective C(sp3)–H arylation of N-Boc-piperidines.

- MDPI. (n.d.). Copper-Catalyzed N-Arylation of Pyranoquinolinones with Boronic Acids at Room Temperature without Ligand.

- PubMed. (2013). Piperidin-4-one: the potential pharmacophore.

- PubChem. (n.d.). This compound.

- Google Patents. (2015). US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.

- PubMed. (2025). Synthesis of α-Aryl and α-Heteroaryl 4-Silyloxy Piperidines via a One-Pot Negishi Cross-Coupling Approach.

Sources

- 1. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CAS 154913-23-2 | this compound - Synblock [synblock.com]

- 3. This compound | C11H12BrNO | CID 24692148 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 4-(4-Bromophenyl)-4-piperidinol(57988-58-6) 1H NMR spectrum [chemicalbook.com]

- 8. 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | MDPI [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Discovery of 4-[(Z)-(4-bromophenyl)- (ethoxyimino)methyl]-1'-[(2,4-dimethyl-3- pyridinyl)carbonyl]-4'-methyl-1,4'- bipiperidine N-oxide (SCH 351125): an orally bioavailable human CCR5 antagonist for the treatment of HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. New Method Speeds Up Drug Molecule Creation | Technology Networks [technologynetworks.com]

A Technical Guide to 1-(4-Bromophenyl)piperidin-4-one (CAS: 154913-23-2): Synthesis, Characterization, and Applications in Drug Discovery

Abstract: 1-(4-Bromophenyl)piperidin-4-one is a pivotal chemical intermediate, strategically positioned at the intersection of synthetic versatility and pharmacological relevance. Its structure marries the N-aryl piperidone core, a privileged scaffold in numerous bioactive molecules, with a synthetically tractable aryl bromide handle. This combination makes it an invaluable starting material for the construction of diverse chemical libraries aimed at discovering and developing novel therapeutic agents. This guide provides an in-depth examination of its synthesis, with a focus on the mechanistic underpinnings of the Buchwald-Hartwig amination, its key reactivity profiles, comprehensive analytical characterization, and critical safety protocols. It is intended to serve as a comprehensive resource for researchers, medicinal chemists, and drug development professionals leveraging this compound in their scientific endeavors.

Core Molecular Profile and Physicochemical Properties

This compound is a solid organic compound whose utility is derived directly from its distinct structural features: a piperidin-4-one ring, an N-aryl linkage, and a para-substituted bromine atom on the phenyl ring. The piperidine motif is a cornerstone in medicinal chemistry, frequently imparting favorable pharmacokinetic properties such as improved solubility and metabolic stability.[1][2] The ketone at the 4-position and the bromine atom serve as orthogonal reactive sites, allowing for sequential and selective chemical modifications.

Table 1: Physicochemical and Structural Data for this compound [3][4][5]

| Property | Value |

| CAS Number | 154913-23-2 |

| IUPAC Name | This compound |

| Molecular Formula | C₁₁H₁₂BrNO |

| Molecular Weight | 254.12 g/mol |

| Canonical SMILES | C1CN(CCC1=O)C2=CC=C(C=C2)Br |

| InChIKey | FBZGTFCMSGXCRE-UHFFFAOYSA-N |

| Boiling Point | 377.7°C at 760 mmHg (Predicted)[4] |

| Form | Solid[6] |

Synthesis: The Buchwald-Hartwig Amination Approach

The most efficient and widely adopted method for synthesizing this compound is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction has revolutionized C-N bond formation, offering a significant advantage over classical methods like nucleophilic aromatic substitution, which often require harsh conditions and are limited by substrate scope.[7] The Buchwald-Hartwig reaction provides a mild, versatile, and high-yielding pathway to N-aryl amines and is particularly well-suited for this target molecule.[8]

The reaction involves the coupling of an aryl halide (1,4-dibromobenzene) with an amine (piperidin-4-one), facilitated by a palladium catalyst, a phosphine ligand, and a base.

Mechanistic Rationale

The choice of the Buchwald-Hartwig amination is dictated by its high functional group tolerance—the ketone moiety of piperidin-4-one remains unaffected under the reaction conditions. The catalytic cycle, illustrated below, is a well-established sequence of organometallic transformations.[9]

The process begins with an active Pd(0) species, which undergoes oxidative addition into the aryl bromide C-Br bond. This is often the rate-limiting step. The amine then coordinates to the resulting Pd(II) complex, and subsequent deprotonation by the base forms a palladium-amido complex. The final, crucial step is reductive elimination, which forms the desired C-N bond, regenerates the Pd(0) catalyst, and completes the cycle.

Self-Validating Experimental Protocol

This protocol is designed to be self-validating by incorporating specific checkpoints and purification steps to ensure the identity and purity of the final product.

Materials & Reagents:

| Reagent | Role | Example Supplier | Notes |

| Piperidin-4-one hydrochloride | Amine source | Sigma-Aldrich | Must be dry. |

| 1,4-Dibromobenzene | Aryl halide | Alfa Aesar | Used in slight excess. |

| Palladium(II) acetate (Pd(OAc)₂) | Catalyst precursor | Strem Chemicals | Pre-catalysts can also be used. |

| rac-BINAP | Ligand | Sigma-Aldrich | Bulky phosphine ligands are critical. |

| Sodium tert-butoxide (NaOtBu) | Base | Acros Organics | Strong, non-nucleophilic base. Handle in a glovebox. |

| Toluene | Solvent | Fisher Scientific | Anhydrous grade is essential. |

Step-by-Step Methodology: [10]

-

Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add piperidin-4-one hydrochloride (1.0 eq), 1,4-dibromobenzene (1.1 eq), sodium tert-butoxide (2.5 eq), palladium(II) acetate (0.02 eq), and rac-BINAP (0.03 eq).

-

Causality Insight: Using the hydrochloride salt of the amine requires an extra equivalent of base to liberate the free amine in situ. NaOtBu is a strong base necessary for the deprotonation step in the catalytic cycle. The slight excess of the aryl halide ensures complete consumption of the more valuable amine. The Pd/ligand ratio is optimized for catalytic efficiency.

-

-

Solvent Addition: Add anhydrous toluene via syringe to the flask to achieve a concentration of approximately 0.1 M with respect to the amine.

-

Degassing: Subject the reaction mixture to three cycles of vacuum/backfill with the inert gas to remove any dissolved oxygen, which can deactivate the palladium catalyst.

-

Heating: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 8-16 hours.

-

Trustworthiness Checkpoint: TLC analysis (e.g., using 3:1 Hexanes:Ethyl Acetate) should show the consumption of the starting materials and the appearance of a new, less polar spot corresponding to the product.

-

-

Work-up: Cool the reaction mixture to room temperature. Quench carefully by adding water. Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

-

Extraction: Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: The crude residue is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford this compound as a solid.

-

Final Validation: The purity of the collected fractions should be confirmed by TLC before combining and concentrating. The final product's identity and purity must be confirmed by the analytical methods described in Section 4.

-

Reactivity and Downstream Synthetic Applications

The synthetic value of this compound lies in its two distinct reactive sites, which can be addressed in subsequent synthetic steps.

-

Ketone Functionalization: The carbonyl group is a versatile handle for modifications such as reductive amination to install new amine substituents, Wittig reactions to form exocyclic double bonds, or Grignard additions to create tertiary alcohols. These reactions allow for extensive diversification of the piperidine core.

-

Aryl Bromide Cross-Coupling: The C-Br bond is a prime site for further palladium-catalyzed cross-coupling reactions. This enables the introduction of a wide array of substituents onto the phenyl ring, which is a cornerstone of modern medicinal chemistry for exploring structure-activity relationships (SAR).

Analytical Characterization Profile

Rigorous analytical characterization is essential to confirm the structure and purity of the synthesized compound. The following data are predicted based on the known structure and spectral data from analogous compounds.[11][12]

Table 2: Expected Analytical Data

| Technique | Expected Observations |

| ¹H NMR (400 MHz, CDCl₃) | δ ~7.4 ppm (d, 2H, Ar-H ortho to Br); δ ~6.8 ppm (d, 2H, Ar-H ortho to N); δ ~3.6 ppm (t, 4H, -CH₂-N-CH₂-); δ ~2.6 ppm (t, 4H, -CH₂-C(O)-CH₂-). The aromatic protons will form an AA'BB' system. |

| ¹³C NMR (100 MHz, CDCl₃) | δ ~207 ppm (C=O); δ ~148 ppm (Ar C-N); δ ~132 ppm (Ar C-H); δ ~118 ppm (Ar C-H); δ ~115 ppm (Ar C-Br); δ ~49 ppm (-CH₂-N-); δ ~41 ppm (-CH₂-C(O)-). |

| FT-IR (KBr, cm⁻¹) | ~1715 cm⁻¹ (strong, C=O stretch); ~1590 cm⁻¹ (medium, aromatic C=C stretch); ~1240 cm⁻¹ (medium, C-N stretch); ~810 cm⁻¹ (strong, C-H out-of-plane bend for 1,4-disubstituted benzene). |

| Mass Spec. (ESI+) | Calculated for C₁₁H₁₃BrNO⁺ [M+H]⁺: 254.02. A characteristic isotopic pattern will be observed with two major peaks of nearly equal intensity at m/z 254 and 256, corresponding to the ⁷⁹Br and ⁸¹Br isotopes. |

Safety and Handling Protocols

While a specific, comprehensive safety data sheet (SDS) for this compound is not universally published, data from structurally related N-aryl piperidines and bromophenyl compounds dictate a cautious approach.[13][14]

Table 3: GHS Hazard and Precautionary Information (Inferred)

| Category | Statement |

| Hazard Statements | H315: Causes skin irritation.[13] H319: Causes serious eye irritation.[13] H335: May cause respiratory irritation.[13] H302: Harmful if swallowed. |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[13] P280: Wear protective gloves/protective clothing/eye protection/face protection.[13] P302+P352: IF ON SKIN: Wash with plenty of water.[13] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[13] |

Handling Procedures:

-

Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[15]

-

Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and chemical safety goggles at all times.[16]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.[16]

-

Disposal: Dispose of waste in accordance with local, regional, and national environmental regulations.[15]

Conclusion

This compound is more than a mere chemical; it is a strategic tool for innovation in drug discovery. Its synthesis via the robust Buchwald-Hartwig amination is reliable and scalable. The compound's true power is realized in its capacity for divergent synthesis, where its ketone and aryl bromide functionalities can be selectively manipulated to generate vast libraries of novel molecules. For research teams engaged in the development of therapeutics, particularly in areas like oncology, neurology, and infectious diseases, mastering the synthesis and application of this intermediate provides a significant competitive advantage in the quest for next-generation medicines.

References

- Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands.Google Search Result.

- 1-(4-BROMOPHENYL)-3-(4-PHENYLPIPERAZINO)

- Synthetic method of 1-(4-bromophenyl) piperidine - Google Patents.

- This compound | C11H12BrNO | CID 24692148.PubChem.

- Buchwald–Hartwig amin

- Synthesis and Spectroscopic, Studies of Some New Piperidin-4-one Deriv

- SAFETY D

- This compound | CAS 154913-23-2.Santa Cruz Biotechnology.

- CAS 154913-23-2 | this compound.Synblock.

- Buchwald-Hartwig Amin

- SAFETY D

- This compound | CAS 154913-23-2.

- Buchwald-Hartwig Coupling.Organic Synthesis.

- Buchwald-Hartwig Amin

- SAFETY D

- 1-(4-Bromophenyl)piperidine | 22148-20-5.Benchchem.

- 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione.MDPI.

- 1-(4-Bromophenyl)piperazine.ChemBK.

- 4-(4'-Bromophenyl)piperidine synthesis.ChemicalBook.

- 1-(4-Bromo-phenyl)-piperidine AldrichCPR | Sigma.Sigma-Aldrich.

- Spectral investigations of some piperidin-4-one molecular addition compounds.Ovidius University Annals of Chemistry.

- Investigation of piperidine derivatives in ex vivo models of pain and platelet aggreg

- 4-(4-Bromophenyl)-4-piperidinol(57988-58-6) 1H NMR.ChemicalBook.

- Synthesis and multifaceted exploration of 4-phenylpiperidin-4-ol substituted pyrazole: photophysical insights with biological activity.Polish Journal of Chemical Technology.

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic

- Discovery of 4-[(Z)-(4-bromophenyl)-(ethoxyimino)methyl]-1'-[(2,4-dimethyl-3-pyridinyl)carbonyl]-4'-methyl-1,4'-bipiperidine N-oxide (SCH 351125): an orally bioavailable human CCR5 antagonist for the treatment of HIV infection.Journal of Medicinal Chemistry.

- 4-Piperidone.Wikipedia.

- Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.PubMed.

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C11H12BrNO | CID 24692148 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS 154913-23-2 | this compound - Synblock [synblock.com]

- 5. This compound | CAS 154913-23-2 [matrix-fine-chemicals.com]

- 6. 1-(4-Bromo-phenyl)-piperidine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. rsc.org [rsc.org]

- 11. mdpi.com [mdpi.com]

- 12. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 13. echemi.com [echemi.com]

- 14. chembk.com [chembk.com]

- 15. fishersci.com [fishersci.com]

- 16. fishersci.com [fishersci.com]

Deconstructing the Spectroscopic Signature of 1-(4-Bromophenyl)piperidin-4-one: A Technical Guide

Introduction

1-(4-Bromophenyl)piperidin-4-one, with the molecular formula C₁₁H₁₂BrNO and a molecular weight of approximately 254.12 g/mol , is a derivative of piperidin-4-one featuring a bromophenyl group attached to the nitrogen atom.[1][2][3] The piperidine scaffold is a prevalent motif in a vast array of pharmaceuticals and biologically active compounds, owing to its ability to confer favorable pharmacokinetic properties.[4] The presence of the bromophenyl group and the ketone functionality further adds to its potential for diverse chemical modifications and biological interactions. Accurate characterization of this molecule is the foundational step in any research and development endeavor.

This guide will provide a detailed breakdown of the anticipated ¹H NMR, ¹³C NMR, IR, and Mass Spectral data, explaining the rationale behind the expected chemical shifts, absorption bands, and fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can gain detailed insights into the molecular framework.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the bromophenyl ring and the aliphatic protons of the piperidine ring.

Expected ¹H NMR Data (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.40 | Doublet | 2H | Ar-H (ortho to Br) |

| ~ 6.85 | Doublet | 2H | Ar-H (ortho to N) |

| ~ 3.60 | Triplet | 4H | -N-CH₂- (Piperidine C2, C6) |

| ~ 2.60 | Triplet | 4H | -CO-CH₂- (Piperidine C3, C5) |

Interpretation and Rationale:

-

Aromatic Region (δ 6.5-8.0 ppm): The 4-bromophenyl group will give rise to a characteristic AA'BB' system, which often appears as two distinct doublets. The protons ortho to the electron-withdrawing bromine atom are expected to be deshielded and appear at a lower field (~7.40 ppm), while the protons ortho to the nitrogen atom will be slightly more shielded and appear at a higher field (~6.85 ppm).

-

Aliphatic Region (δ 2.0-4.0 ppm): The piperidine ring protons will show two main signals. The methylene protons adjacent to the nitrogen atom (C2 and C6) are deshielded by the electronegative nitrogen and are expected to resonate around 3.60 ppm. The methylene protons adjacent to the carbonyl group (C3 and C5) will also be deshielded, appearing around 2.60 ppm. Due to the rapid chair-to-chair interconversion of the piperidine ring at room temperature, these protons are expected to appear as triplets, resulting from coupling with the adjacent methylene protons.

¹³C NMR Spectroscopy: The Carbon Backbone

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Expected ¹³C NMR Data (Predicted)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 207.0 | C=O (Ketone) |

| ~ 150.0 | Ar-C (C-N) |

| ~ 132.0 | Ar-CH (ortho to Br) |

| ~ 118.0 | Ar-CH (ortho to N) |

| ~ 114.0 | Ar-C (C-Br) |

| ~ 49.0 | -N-CH₂- (Piperidine C2, C6) |

| ~ 41.0 | -CO-CH₂- (Piperidine C3, C5) |

Interpretation and Rationale:

-

Carbonyl Carbon: The ketone carbonyl carbon is highly deshielded and will appear at the lowest field, typically around 207.0 ppm.

-

Aromatic Carbons: The aromatic region will show four distinct signals. The carbon atom attached to the nitrogen (ipso-carbon) will be downfield (~150.0 ppm). The carbon atom bearing the bromine will be observed at a higher field (~114.0 ppm) due to the heavy atom effect of bromine. The two sets of aromatic CH carbons will have distinct chemical shifts (~132.0 and ~118.0 ppm).

-

Aliphatic Carbons: The two sets of methylene carbons in the piperidine ring will be found in the aliphatic region. The carbons adjacent to the nitrogen (C2 and C6) are expected around 49.0 ppm, while the carbons adjacent to the carbonyl group (C3 and C5) will be around 41.0 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected IR Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 2950-2800 | Medium | C-H (aliphatic) stretching |

| ~ 1715 | Strong | C=O (ketone) stretching |

| ~ 1590, 1490 | Medium-Strong | C=C (aromatic) stretching |

| ~ 1230 | Strong | C-N stretching |

| ~ 820 | Strong | C-H out-of-plane bending (p-disubstituted) |

| ~ 1070 | Medium | C-Br stretching |

Interpretation and Rationale:

-

C=O Stretch: The most characteristic peak in the IR spectrum will be a strong absorption around 1715 cm⁻¹ corresponding to the stretching vibration of the ketone carbonyl group.

-

C-H Stretches: Aliphatic C-H stretching vibrations from the piperidine ring will appear in the region of 2950-2800 cm⁻¹.

-

Aromatic Features: The presence of the aromatic ring will be confirmed by C=C stretching absorptions around 1590 and 1490 cm⁻¹ and a strong C-H out-of-plane bending band around 820 cm⁻¹, characteristic of 1,4-disubstitution.

-

C-N and C-Br Stretches: A C-N stretching vibration is expected around 1230 cm⁻¹, and the C-Br stretch will likely be observed in the fingerprint region, around 1070 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Expected Mass Spectrometry Data (Predicted)

| m/z | Interpretation |

| 253/255 | Molecular ion [M]⁺ and [M+2]⁺ peaks |

| 225/227 | Loss of CO |

| 184/186 | Loss of C₃H₅NO |

| 156/158 | Bromophenyl fragment |

| 77 | Phenyl fragment |

Interpretation and Rationale:

-

Molecular Ion Peak: Due to the presence of a bromine atom, the molecular ion will appear as a characteristic doublet with a roughly 1:1 intensity ratio at m/z 253 (for ⁷⁹Br) and 255 (for ⁸¹Br).[1]

-

Fragmentation Pattern: The fragmentation of this compound is expected to proceed through several key pathways. A primary fragmentation would be the loss of a neutral carbon monoxide (CO) molecule (28 Da) from the piperidone ring, leading to fragments at m/z 225/227. Further fragmentation of the piperidine ring can lead to the formation of the stable bromophenyl radical cation at m/z 156/158.

Experimental Protocols

To obtain the spectral data discussed above, the following standard experimental procedures would be employed:

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) would be used.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

IR Spectroscopy

-

Sample Preparation: The spectrum can be obtained using either a KBr pellet method (mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin disk) or using an Attenuated Total Reflectance (ATR) accessory.

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition: Scan the sample over the mid-IR range (typically 4000-400 cm⁻¹).

Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic inlet like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: Electron Impact (EI) is a common ionization technique that will induce fragmentation and provide structural information. Electrospray Ionization (ESI) is a softer ionization method that would primarily show the protonated molecular ion.

-

Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

Visualization of Molecular Structure and Fragmentation

To visually represent the molecular structure and key relationships, the following diagrams are provided.

Caption: Predicted key fragmentation pathways for this compound in Mass Spectrometry.

Conclusion

This technical guide has provided a detailed predictive analysis of the ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for this compound. By understanding the expected spectral features and the underlying principles, researchers can confidently approach the characterization of this and structurally related compounds. The provided methodologies and interpretations serve as a valuable resource for ensuring the scientific rigor and integrity of research involving this important chemical entity.

References

- He, W., Zhang, R., & Cai, M. (n.d.). Supporting Information for A highly efficient heterogeneous copper-catalyzed chlorodeboronation of arylboronic acids leading to chlorinated arenes. The Royal Society of Chemistry.

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- Royal Society of Chemistry. (n.d.). Supporting Information.

- Wrobel, M., et al. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. MDPI.

- Google Patents. (n.d.). CN112645902A - Synthetic method of 1-(4-bromophenyl) piperidine.

- Matrix Fine Chemicals. (n.d.). This compound | CAS 154913-23-2.

- Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds.

- University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- Chakkaravarthy, J., Muthuvel, I., & Thirunarayanan, G. (2020). Spectral investigations of some piperidin-4-one molecular addition compounds. Ovidius University Annals of Chemistry, 31(1), 18-26.

- SpectraBase. (n.d.). 1-(4-Bromophenyl)piperazine - Optional[MS (GC)] - Spectrum.

- Al-Ostath, A., et al. (2023). Synthesis and multifaceted exploration of 4-phenylpiperidin-4-ol substituted pyrazole: photophysical insights with biological activity. Journal of Molecular Structure, 1286, 135541.

- ResearchGate. (n.d.). (PDF) Crystallographic, spectroscopic and thermal studies of 1-(4-bromophenyl)-5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methyl-1H-pyrazole.

Sources

IUPAC name for 1-(4-Bromophenyl)piperidin-4-one

An In-depth Technical Guide to 1-(4-Bromophenyl)piperidin-4-one: Synthesis, Characterization, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a pivotal heterocyclic building block in modern medicinal chemistry and drug development. The document delineates its structural attributes, physicochemical properties, and detailed spectroscopic profile. A primary focus is placed on its synthesis, with an in-depth exploration of the palladium-catalyzed Buchwald-Hartwig amination as a state-of-the-art method for its preparation. The guide explains the mechanistic rationale behind this synthetic choice, offering a detailed, field-proven experimental protocol. Furthermore, it explores the compound's critical role as a versatile intermediate for creating complex molecular architectures targeting a range of therapeutic areas. This whitepaper is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in their synthetic and medicinal chemistry programs.

Introduction: The Significance of the N-Aryl Piperidinone Scaffold

Nitrogen-containing heterocycles are foundational scaffolds in a vast number of pharmaceuticals and biologically active compounds.[1] Among these, the piperidine ring is a privileged structure, frequently incorporated to modulate pharmacokinetic properties such as solubility, lipophilicity, and metabolic stability.[2] When functionalized as a 4-piperidone and N-arylated, this scaffold becomes a powerful and versatile synthetic intermediate.

This compound is a prime example of such an intermediate. Its structure combines the robust piperidin-4-one core with a brominated phenyl ring. This specific combination offers two key reactive handles for molecular elaboration: the ketone functionality and the aryl bromide. The aryl bromide is particularly valuable as it serves as a substrate for a wide array of palladium-catalyzed cross-coupling reactions, enabling the facile construction of carbon-carbon and carbon-heteroatom bonds.[3] This dual functionality makes it an indispensable precursor in the synthesis of novel therapeutic agents, particularly in oncology and neurology research.[3]

Physicochemical and Spectroscopic Profile

Accurate identification and characterization are paramount for ensuring the quality and reactivity of any chemical intermediate. The properties of this compound are well-defined.

Chemical Identifiers and Properties

The fundamental identifiers and physical properties for this compound are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [4][5] |

| CAS Number | 154913-23-2 | [4][6][7] |

| Molecular Formula | C₁₁H₁₂BrNO | [4][5][6] |

| Molecular Weight | 254.12 g/mol | [4][6] |

| Canonical SMILES | C1CN(CCC1=O)C2=CC=C(C=C2)Br | [5] |

| InChIKey | FBZGTFCMSGXCRE-UHFFFAOYSA-N | [4][5] |

| Appearance | Solid | |

| Boiling Point | 377.7°C at 760 mmHg (Predicted) | [6] |

Spectroscopic Data Summary

Spectroscopic analysis provides definitive structural confirmation. The expected data for this compound are outlined below. This data serves as a benchmark for researchers to validate the identity and purity of synthesized or procured material.

| Technique | Expected Observations |

| ¹H NMR | ~7.4 ppm (d, 2H): Aromatic protons ortho to the bromine atom. ~6.8 ppm (d, 2H): Aromatic protons ortho to the nitrogen atom. ~3.6 ppm (t, 4H): Piperidine protons adjacent to the nitrogen (positions 2 and 6). ~2.6 ppm (t, 4H): Piperidine protons adjacent to the carbonyl group (positions 3 and 5). |

| ¹³C NMR | ~207 ppm: Carbonyl carbon (C4). ~150 ppm: Aromatic carbon attached to nitrogen. ~132 ppm: Aromatic carbons ortho to bromine. ~116 ppm: Aromatic carbons ortho to nitrogen. ~114 ppm: Aromatic carbon attached to bromine. ~50 ppm: Piperidine carbons adjacent to nitrogen (C2, C6). ~41 ppm: Piperidine carbons adjacent to the carbonyl (C3, C5). |

| FT-IR (cm⁻¹) | ~1720 cm⁻¹: Strong C=O (ketone) stretch. ~1590 cm⁻¹: C=C aromatic ring stretch. ~1230 cm⁻¹: C-N (aryl-alkyl amine) stretch. ~1070 cm⁻¹: C-Br stretch. |

| Mass Spec (ESI-MS) | m/z ~254.0 [M+H]⁺, ~256.0 [M+2+H]⁺: Molecular ion peaks showing the characteristic isotopic pattern for bromine (¹⁹Br/⁸¹Br ≈ 1:1). |

Synthesis and Mechanistic Insights: The Buchwald-Hartwig Amination

The construction of the C(aryl)-N bond is the key step in synthesizing this compound. While classical methods like nucleophilic aromatic substitution exist, they often require harsh conditions and are limited in scope. The palladium-catalyzed Buchwald-Hartwig amination has emerged as the premier method for this transformation due to its mild reaction conditions, broad substrate scope, and high functional group tolerance.[8][9][10]

Rationale for Method Selection

The choice of the Buchwald-Hartwig amination is a strategic one rooted in chemical causality:

-

Efficiency: The reaction efficiently couples aryl halides (like 1-bromo-4-iodobenzene or 1,4-dibromobenzene) with amines (piperidin-4-one).

-

Mild Conditions: It avoids the high temperatures and pressures often required for traditional amination methods, preserving sensitive functional groups.

-

Catalytic Nature: The use of a palladium catalyst in low concentrations makes the process more atom-economical and reduces heavy metal waste compared to stoichiometric reagents.[9]

-

Predictability: The mechanism is well-understood, allowing for rational optimization of catalysts, ligands, and bases to achieve high yields.[10]

The core of this reaction is a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. The choice of phosphine ligand is critical, as it modulates the catalyst's stability and reactivity. Sterically hindered, electron-rich ligands are often preferred as they promote the key steps of oxidative addition and reductive elimination.[8]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound | C11H12BrNO | CID 24692148 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | CAS 154913-23-2 [matrix-fine-chemicals.com]

- 6. CAS 154913-23-2 | this compound - Synblock [synblock.com]

- 7. scbt.com [scbt.com]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 10. chem.libretexts.org [chem.libretexts.org]

Physical properties of 1-(4-Bromophenyl)piperidin-4-one (melting point, boiling point)

An In-Depth Technical Guide to the Physical Properties of 1-(4-Bromophenyl)piperidin-4-one

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a derivative of piperidin-4-one, it serves as a versatile synthetic intermediate for the creation of more complex molecules with a wide range of biological activities. The piperidin-4-one core is a recognized pharmacophore, and its derivatives have been investigated for various therapeutic applications. Understanding the fundamental physical properties of this compound, such as its melting and boiling points, is a critical first step in its synthesis, purification, characterization, and formulation into potential pharmaceutical agents. This guide provides a detailed overview of these properties and the standard methodologies for their determination, tailored for researchers, scientists, and professionals in the field of drug development.

Core Physical and Chemical Properties

The physical characteristics of a compound are dictated by its molecular structure—the arrangement of atoms and the nature of the chemical bonds connecting them. For this compound, the presence of a polar ketone group, a tertiary amine within the piperidine ring, and a brominated aromatic ring all contribute to its intermolecular forces, thereby influencing its physical state, melting point, and boiling point.

Data Summary

A compilation of the key physical and chemical identifiers for this compound is presented below. These values are fundamental for laboratory handling, reaction setup, and analytical characterization.

| Property | Value | Source |

| Chemical Name | This compound | PubChem[1] |

| Molecular Formula | C₁₁H₁₂BrNO | Synblock, PubChem[1][2] |

| Molecular Weight | 254.12 g/mol | Synblock, PubChem[1][2] |

| CAS Number | 154913-23-2 | Synblock, PubChem[1][2] |

| Melting Point | Data not available in provided search results. | |

| Boiling Point | 377.7°C at 760 mmHg | Synblock[2] |

Note: The reported boiling point is likely a calculated value, as organic compounds of this molecular weight may decompose at such high temperatures under atmospheric pressure.

Experimental Determination of Physical Properties

To ensure the identity and purity of a synthesized compound, experimental determination of its physical properties is paramount. The values obtained can be compared against literature or reference data. Below are the standard, self-validating protocols for determining the melting and boiling points of a solid compound like this compound.

Melting Point Determination: The Capillary Method

The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid state. For a pure substance, this occurs over a narrow range (typically <1°C). The presence of impurities depresses and broadens this range, making melting point analysis a crucial indicator of purity.

Causality and Experimental Choice: The capillary method is chosen for its precision, small sample requirement, and ability to provide a recordable temperature range. The slow, controlled heating rate is essential for allowing the system to remain in thermal equilibrium, ensuring an accurate measurement of the transition temperature.

Step-by-Step Protocol:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. A small amount is packed into a capillary tube (sealed at one end) to a height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus. The apparatus contains a heating block or oil bath and a thermometer or digital temperature sensor.

-

Heating: Begin heating the sample. A rapid heating rate can be used initially to approach the expected melting point.

-

Observation: Approximately 15-20°C below the anticipated melting point, reduce the heating rate to 1-2°C per minute.

-

Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire solid phase has liquefied (T2). The melting point is reported as the range T1-T2.

Workflow for Melting Point Determination

The following diagram illustrates the logical flow of the capillary method for determining the melting point of a solid compound.

Caption: Workflow for Melting Point Determination via the Capillary Method.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. Given the high boiling point of this compound, determination at atmospheric pressure is often impractical and can lead to decomposition. Therefore, vacuum distillation is the preferred method.

Causality and Experimental Choice: By reducing the pressure, the boiling point of the compound is significantly lowered. This allows for distillation at a temperature that does not cause thermal degradation, ensuring the integrity of the compound. The relationship between pressure and boiling point can be described by the Clausius-Clapeyron relation, and nomographs are often used to estimate boiling points at different pressures.

Step-by-Step Protocol (Vacuum Distillation):

-

Apparatus Setup: Assemble a distillation apparatus (e.g., Kugelrohr or short-path distillation apparatus) connected to a vacuum pump and a pressure gauge (manometer).

-

Sample Introduction: Place a small amount of this compound into the distillation flask.

-

Evacuation: Carefully reduce the pressure inside the apparatus to a stable, known value (e.g., 1 mmHg).

-

Heating: Gently heat the distillation flask using an oil bath or heating mantle.

-

Observation and Data Recording: Record the temperature of the vapor that is in equilibrium with the distilling liquid. This is the boiling point at the recorded pressure.

-

Pressure Correction: If necessary, the observed boiling point can be extrapolated to atmospheric pressure using a boiling point nomograph, though this is primarily for estimation purposes.

Conclusion

The physical properties of this compound, specifically its melting and boiling points, are foundational data for its application in research and development. While a boiling point of 377.7°C at 760 mmHg is reported, the absence of a readily available experimental melting point underscores the importance of empirical characterization for any newly synthesized or sourced batch of this compound. The protocols detailed herein represent standard, trustworthy methods for obtaining these critical values, ensuring the scientific integrity of subsequent research and development efforts.

References

- PubChem. This compound. [Link]

Sources

The Solubility Profile of 1-(4-Bromophenyl)piperidin-4-one: A Technical Guide for Pharmaceutical Development

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, influencing everything from formulation strategies to bioavailability. This technical guide provides an in-depth analysis of the solubility of 1-(4-Bromophenyl)piperidin-4-one, a heterocyclic ketone of interest in medicinal chemistry. In the absence of extensive published empirical data, this document synthesizes foundational physicochemical principles and established analytical methodologies to offer a robust predictive solubility profile. Furthermore, a comprehensive, field-proven experimental protocol for the definitive determination of its solubility in various organic solvents is detailed, empowering researchers to generate precise and reliable data. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and manipulate the solubility characteristics of this and structurally related compounds.

Introduction: The Central Role of Solubility in Drug Discovery

In the landscape of pharmaceutical development, the intrinsic solubility of a compound is a cornerstone property that dictates its path from a laboratory curiosity to a viable therapeutic agent. Poor solubility can lead to a cascade of challenges, including low oral bioavailability, erratic absorption, and difficulties in formulating stable and effective dosage forms.[1] Consequently, a thorough understanding and a precise quantitative assessment of a compound's solubility in a range of solvents are indispensable for informed decision-making in the early stages of drug discovery and lead optimization.[2]

This compound is a molecule that incorporates several key structural features relevant to medicinal chemistry, including a piperidin-4-one core, which is a common scaffold in various biologically active compounds.[3][4] The presence of a bromophenyl group further modulates its physicochemical properties. This guide will delve into the theoretical underpinnings of its solubility and provide a practical framework for its experimental determination.

Physicochemical Profile of this compound

A foundational understanding of a molecule's intrinsic properties is essential for predicting its behavior in solution. The key physicochemical parameters for this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | [PubChem CID: 24692148] |

| CAS Number | 154913-23-2 | [Matrix Fine Chemicals] |

| Molecular Formula | C₁₁H₁₂BrNO | [PubChem CID: 24692148] |

| Molecular Weight | 254.12 g/mol | [PubChem CID: 24692148] |

| Structure | A piperidin-4-one ring N-substituted with a 4-bromophenyl group. | [PubChem CID: 24692148] |

The structure of this compound reveals a molecule of moderate polarity. The ketone carbonyl group and the tertiary amine nitrogen are capable of acting as hydrogen bond acceptors. The aromatic bromophenyl group introduces a degree of lipophilicity and potential for π-π stacking interactions, while the piperidinone ring provides a somewhat polar, cyclic aliphatic backbone.

Predicted Solubility Profile in Organic Solvents

The key structural features influencing solubility are:

-

The polar carbonyl group (C=O): This group can participate in dipole-dipole interactions and act as a hydrogen bond acceptor.

-

The tertiary amine nitrogen: This nitrogen atom can also act as a hydrogen bond acceptor.

-

The bromophenyl group: This large, nonpolar group contributes to the molecule's lipophilicity and can engage in van der Waals forces and potentially weak π-π interactions.

-

The piperidinone ring: This provides a somewhat rigid, cyclic structure.

Based on these features, the following solubility trends are predicted:

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Acetone, Acetonitrile, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | These solvents can effectively solvate the polar carbonyl and tertiary amine groups through dipole-dipole interactions, without the steric hindrance of hydrogen bond donation. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | These solvents can act as hydrogen bond donors to the carbonyl oxygen and tertiary amine nitrogen, as well as engaging in dipole-dipole interactions. However, the bulky bromophenyl group may slightly hinder solvation compared to smaller solutes. |

| Halogenated | Dichloromethane (DCM), Chloroform | Moderate | These solvents are of intermediate polarity and can effectively solvate moderately polar compounds like the target molecule. |

| Nonpolar Aromatic | Toluene, Benzene | Low to Moderate | The aromatic nature of these solvents may allow for some favorable π-π interactions with the bromophenyl ring, but they will be less effective at solvating the polar ketone and amine functionalities. |

| Nonpolar Aliphatic | Hexane, Cyclohexane | Low | The significant polarity of the carbonyl and amine groups will be poorly solvated by these nonpolar solvents, leading to low solubility. |

It is important to note that these are predictions. The actual quantitative solubility will also be influenced by the crystal lattice energy of the solid form of this compound. A higher melting point often correlates with a more stable crystal lattice, which requires more energy to overcome, thus leading to lower solubility.[5][6][7]

Theoretical Framework: The Thermodynamics of Dissolution

The process of dissolution is governed by thermodynamic principles, specifically the change in Gibbs free energy (ΔG). For dissolution to be spontaneous, ΔG must be negative. The Gibbs free energy change is a function of the enthalpy (ΔH) and entropy (ΔS) of solution, as described by the equation:

ΔG = ΔH - TΔS

-

Enthalpy of Solution (ΔH): This term represents the net energy change from breaking solute-solute and solvent-solvent interactions and forming new solute-solvent interactions. Dissolution can be endothermic (absorbs heat, ΔH > 0) or exothermic (releases heat, ΔH < 0).[8] For most solids dissolving in a liquid, the process is endothermic.[9]

-

Entropy of Solution (ΔS): This term reflects the change in disorder of the system. Typically, the dissolution of a highly ordered solid crystal into a liquid solution results in an increase in entropy (ΔS > 0), which favors dissolution.[10]

The interplay of these two factors, and their dependence on temperature, determines the solubility of a compound.[11]

Caption: Thermodynamic cycle of dissolution.

Experimental Protocol: The Shake-Flask Method for Solubility Determination

The "gold standard" for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method.[12] This method involves agitating an excess of the solid compound in the solvent of interest for a sufficient period to allow the system to reach equilibrium. The concentration of the dissolved compound in the saturated supernatant is then quantified.

Materials and Equipment

-

This compound (solid, high purity)

-

Selected organic solvents (HPLC grade)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Volumetric flasks and pipettes

-

Analytical balance

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into a series of vials. An amount that is visibly in excess after equilibration is required.

-

Pipette a precise volume of the desired organic solvent into each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.[12] It is advisable to perform a time-to-equilibrium study by taking samples at various time points (e.g., 12, 24, 48, 72 hours) to confirm that the concentration has plateaued.

-

-

Sample Preparation for Analysis:

-

After the equilibration period, allow the vials to stand undisturbed for a short time to allow the excess solid to settle.

-

Centrifuge the vials at a high speed to further separate the undissolved solid.

-

Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any remaining particulate matter.[13]

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Develop a suitable HPLC method for the analysis of this compound. A reversed-phase C18 column is often a good starting point for compounds of this nature.[14][15] The mobile phase composition should be optimized to achieve good peak shape and retention time.

-

Inject the standard solutions to generate a calibration curve (peak area vs. concentration).

-

Inject the filtered sample solutions (appropriately diluted if necessary) and determine their concentration from the calibration curve.

-

-

Data Analysis and Reporting:

-

Calculate the solubility as the average concentration of the dissolved compound from replicate experiments.

-

Report the solubility in standard units, such as mg/mL or mol/L, and specify the temperature at which the measurement was made.

-

Caption: Experimental workflow for solubility determination.

Conclusion and Future Perspectives

This technical guide has provided a comprehensive overview of the solubility of this compound from both a theoretical and a practical standpoint. While publicly available experimental data is limited, a robust predictive framework based on the molecule's physicochemical properties has been established. The detailed experimental protocol for the shake-flask method provides a clear and actionable path for researchers to generate high-quality, reliable solubility data.

The generation of such empirical data is a critical next step. This data will not only be invaluable for the development of this compound itself but will also contribute to a broader understanding of the solubility of N-aryl piperidin-4-one derivatives, a class of compounds of significant interest in medicinal chemistry. Furthermore, this data can be used to validate and refine computational solubility prediction models, ultimately accelerating the drug discovery process.

References

- Wikipedia. (n.d.). Solubility.

- McDonagh, J., van Mourik, T., & Mitchell, J. B. O. (2015). Predicting Melting Points of Organic Molecules: Applications to Aqueous Solubility Prediction Using the General Solubility Equation.

- American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which.

- ResearchGate. (2015, August 10). Predicting Melting Points of Organic Molecules: Applications to Aqueous Solubility Prediction Using the General Solubility Equation.

- Pharmaceutical Sciences. (2024, February 15). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility.

- NCBI Bookshelf. (n.d.). Biochemistry, Dissolution and Solubility. In StatPearls.

- PubMed. (2015). Predicting Melting Points of Organic Molecules: Applications to Aqueous Solubility Prediction Using the General Solubility Equation.

- Purdue University. (n.d.). Solubility.

- JoVE. (2020, March 26). Solubility - Concept.

- Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS.

- BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method.

- ResearchGate. (2013, April). Piperidin-4-one: The Potential Pharmacophore.

- PubMed Central. (n.d.). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties.

- University of Limerick. (2009, February 15). Prediction of solubility curves and melting properties of organic and pharmaceutical compounds.

- Chemical Reviews. (n.d.). Physics-Based Solubility Prediction for Organic Molecules.

- Chemical Science Transactions. (2014). Synthesis, Characterization of Substituted Piperdin-4-ones with Dichloro(cyclooctadiene)palladium(II).

- Solubility of Things. (n.d.). 1-Benzyl-4-piperidone.

- Journal of the American Chemical Society. (2002, May 1). Piperidine Derivatives. XXI. 4-Piperidone, 4-Piperidinol and Certain of their Derivatives.

- PubMed. (2020). A validated RP-HPLC method for the determination of piperidone analogue of curcumin.

- Google Patents. (n.d.). CN112645902A - Synthetic method of 1- (4-bromophenyl) piperidine.

- Biomedical and Pharmacology Journal. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives.

- Chemical Review and Letters. (2021, October 30). Synthesis and crystallization procedure of piperidin-4-one and its derivatives.

- Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. (n.d.).

- PubMed. (2013). Piperidin-4-one: the potential pharmacophore.

- ResearchGate. (2020, March). A Validated RP-HPLC Method for the Determination of Piperidone Analogue of Curcumin.

- Sensus Impact. (2021, August 3). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride.

- ResearchGate. (2013, August 5). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt.

- Drug Analytical Research. (2018). Analytical method by liquid chromatography to assay piperine associated in nanoemulsions.

- ResearchGate. (2019, January 18). Synthesis of 3-Arylidene-4-Piperidone Derivatives as Potent Antioxidant Agents: A Solvent Free Approach.

Sources

- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. research.manchester.ac.uk [research.manchester.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. Predicting Melting Points of Organic Molecules: Applications to Aqueous Solubility Prediction Using the General Solubility Equation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Solubility [chem.fsu.edu]

- 10. Video: Solubility - Concept [jove.com]

- 11. Solubility - Wikipedia [en.wikipedia.org]

- 12. enamine.net [enamine.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. A validated RP-HPLC method for the determination of piperidone analogue of curcumin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Unlocking the Therapeutic Potential of 1-(4-Bromophenyl)piperidin-4-one: A Technical Guide for Preclinical Investigation

Introduction: The Piperidin-4-one Scaffold as a Privileged Pharmacophore

The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and natural alkaloids, valued for its favorable pharmacokinetic properties and its ability to serve as a versatile scaffold for diverse biological targets.[1][2] Within this chemical class, the piperidin-4-one core has emerged as a particularly "privileged" pharmacophore, with derivatives demonstrating a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and neurological effects.[2][3][4] The presence of a ketone at the 4-position and a nitrogen atom at the 1-position provides key points for chemical modification, allowing for the fine-tuning of biological activity.[2] This guide focuses on the untapped potential of a specific derivative, 1-(4-Bromophenyl)piperidin-4-one, outlining a strategic approach for its synthesis and comprehensive biological evaluation. The introduction of a 4-bromophenyl group at the N1 position is hypothesized to significantly influence the molecule's biological profile due to the unique electronic and steric properties of the bromine atom.

Synthesis and Characterization of this compound

The synthesis of this compound can be achieved through several established synthetic routes. A common and efficient method involves the reaction of piperidin-4-one with 1-bromo-4-iodobenzene or a similar activated bromophenyl precursor. A detailed protocol is provided below.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: To a solution of piperidin-4-one hydrochloride (1.0 eq) in a suitable organic solvent such as dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (2.5 eq) or triethylamine (3.0 eq).

-

Addition of Reagents: To the stirring suspension, add 1-bromo-4-iodobenzene (1.1 eq).

-

Reaction Conditions: The reaction mixture is typically heated to 80-100 °C and stirred for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound as a solid.

-

Characterization: The structure and purity of the synthesized compound should be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Hypothesized Biological Activity and Proposed Investigational Workflows

Based on the extensive literature on piperidin-4-one derivatives, this compound is a prime candidate for investigation across several therapeutic areas. The 4-bromophenyl moiety can potentially enhance interactions with biological targets through halogen bonding and increased lipophilicity, which may lead to improved cell permeability and potency.[5]

Potential Anticancer Activity

Piperidin-4-one derivatives have shown significant promise as anticancer agents by targeting various mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways like NF-κB and STAT3.[1][3] The presence of a halogenated phenyl ring, in particular, has been associated with potent cytotoxic effects in various cancer cell lines.[6][7]

It is hypothesized that this compound may exert its anticancer effects by inducing apoptosis through the intrinsic pathway. This could involve the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, leading to the activation of caspases 3 and 9.[1]

-

Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer, A549 for lung cancer, and PC3 for prostate cancer) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Treat the cells with a range of concentrations (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) values.

Potential Antimicrobial Activity

The piperidin-4-one scaffold is also a known pharmacophore for antimicrobial agents, with derivatives exhibiting activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[4][8][9] The mechanism of action is often attributed to the disruption of the bacterial cell wall or the inhibition of essential enzymes.[10]

The lipophilic nature of the 4-bromophenyl group may facilitate the compound's penetration through the microbial cell membrane. Once inside, it could interfere with cellular processes crucial for microbial survival.

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans) equivalent to a 0.5 McFarland standard.

-

Compound Dilution: Prepare two-fold serial dilutions of this compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the standardized microbial suspension.

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Potential Neurological Activity

Derivatives of piperidine are well-represented in neuropharmacology, with compounds acting on various central nervous system targets.[11][12] Specifically, 4-phenylpiperidine derivatives have been investigated for their interaction with opioid and NMDA receptors.[11][12] The structural similarity of this compound to known neuroactive compounds suggests its potential for neurological applications.

Given the precedent for piperidine derivatives modulating monoamine oxidase (MAO) activity, an initial investigation into the inhibitory potential of this compound against MAO-A and MAO-B would be a logical starting point.[11]

-

Enzyme Preparation: Use commercially available recombinant human MAO-A and MAO-B enzymes.